molecular formula C10H9BrO B14527887 2-Bromo-3-(4-methylphenyl)prop-2-enal CAS No. 62427-24-1

2-Bromo-3-(4-methylphenyl)prop-2-enal

Cat. No.: B14527887
CAS No.: 62427-24-1
M. Wt: 225.08 g/mol
InChI Key: CCQXDHZZNTUCHM-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methylphenyl)prop-2-enal is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds It is characterized by the presence of a bromine atom at the second position, a 4-methylphenyl group, and an aldehyde functional group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the bromination of 3-(4-methylphenyl)prop-2-enal. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is advantageous due to its mild reaction conditions and high selectivity for the bromination at the alpha position relative to the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylphenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Addition Reactions: The compound can undergo Michael addition reactions with nucleophiles at the beta position of the alpha, beta-unsaturated carbonyl system.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Addition Reactions: Nucleophiles like thiols or amines in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides or ethers.

    Oxidation: Formation of 2-Bromo-3-(4-methylphenyl)propanoic acid.

    Reduction: Formation of 2-Bromo-3-(4-methylphenyl)propan-1-ol.

    Addition Reactions: Formation of beta-substituted adducts.

Scientific Research Applications

2-Bromo-3-(4-methylphenyl)prop-2-enal has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound’s derivatives may be used in studying biological pathways and mechanisms, particularly those involving enzyme inhibition or activation.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylphenyl)prop-2-enal involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom and the alpha, beta-unsaturated carbonyl system makes it a versatile intermediate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution and addition reactions, where the bromine atom or the carbonyl carbon is the reactive site.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: Similar in structure but lacks the aldehyde functional group.

    3-(4-Methylphenyl)-2-propenal: Similar but lacks the bromine atom.

    4-Bromo-2-methylphenol: Similar in having a bromine and methyl group but differs in the functional groups.

Uniqueness

2-Bromo-3-(4-methylphenyl)prop-2-enal is unique due to the combination of the bromine atom, the 4-methylphenyl group, and the aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

62427-24-1

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-3-(4-methylphenyl)prop-2-enal

InChI

InChI=1S/C10H9BrO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-7H,1H3

InChI Key

CCQXDHZZNTUCHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C=O)Br

Origin of Product

United States

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